3,6-Difluoro-8-quinolinol
Description
Overview of the 8-Hydroxyquinoline (B1678124) Scaffold as a Versatile Platform in Chemical Sciences
The 8-hydroxyquinoline (8-HQ) framework is a highly regarded bicyclic aromatic heterocycle, consisting of a pyridine (B92270) ring fused to a phenol (B47542) ring. nih.gov This structure is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. rsc.org The versatility of the 8-HQ platform stems from its unique physicochemical properties. The nitrogen atom in the pyridine ring imparts basic properties, while the hydroxyl group at the 8-position provides acidic phenolic characteristics. nih.gov
A defining feature of 8-hydroxyquinoline is its exceptional ability to act as a potent monoprotic bidentate chelating agent. nih.gov The proximate arrangement of the hydroxyl group and the heterocyclic nitrogen atom allows for the formation of stable complexes with a wide array of metal ions, including Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺. nih.govscispace.com This chelation ability is central to many of its applications. For instance, metal chelation can dramatically enhance the fluorescence of the 8-HQ molecule, a property exploited in the development of fluorescent chemosensors for detecting metal ions in biological and environmental systems. scispace.com
Beyond sensing, the 8-HQ scaffold is integral to numerous fields:
Medicinal Chemistry: Derivatives of 8-HQ have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, neuroprotective, and anti-HIV properties. nih.govscispace.comresearchgate.net
Materials Science: Metal complexes of 8-HQ, such as tris(8-hydroxyquinolinato)aluminum(III) (Alq₃), are cornerstone materials in organic light-emitting diodes (OLEDs) due to their thermal stability, high luminescence efficiency, and good electron mobility. scispace.comurfu.ru
Analytical Chemistry: Its ability to form precipitates with metal ions has made it an excellent reagent for gravimetric analysis and separation techniques. scispace.comrroij.com
The reactivity of the 8-HQ core at various positions allows for extensive structural modifications, enabling chemists to fine-tune its properties for specific applications. mdpi.com This adaptability solidifies the 8-hydroxyquinoline scaffold as a foundational building block in modern chemical sciences. researchgate.net
The Strategic Role of Fluorine Substitution in Modulating Electronic and Steric Properties of Quinoline (B57606) Systems
The incorporation of fluorine atoms into organic molecules, particularly aromatic systems like quinoline, is a well-established strategy in medicinal chemistry and materials science to modulate molecular properties. Fluorine is unique among the halogens; its high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond impart significant changes to the parent molecule. clockss.org
Strategically placing fluorine on the quinoline ring can profoundly influence its electronic and steric characteristics:
Electronic Effects: Fluorine exerts a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). clockss.org This dual nature can alter the electron density at various positions in the ring, affecting the molecule's reactivity, pKa, and interaction with biological targets. clockss.org For example, fluorination can significantly impact the electrophilic substitution patterns of the quinoline ring. clockss.org
Physicochemical Properties: The introduction of fluorine can enhance a molecule's lipophilicity, which can improve its membrane permeability. escholarship.org Furthermore, the C-F bond can participate in hydrogen bonding and other non-covalent interactions, influencing molecular conformation and binding affinity. researchgate.net In the context of drug design, fluorine substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a compound. clockss.org
Photophysical Properties: In fluorescent molecules like 8-hydroxyquinoline derivatives, fluorine substitution is a powerful tool for tuning their optical properties. Depending on its position, fluorine can cause either a blue shift (hypsochromic) or a red shift (bathochromic) in the emission spectrum of metal complexes. urfu.ru For instance, a fluorine atom at the 6-position of 8-hydroxyquinolate has been shown to induce a blue shift and significantly enhance luminescence intensity, while substitution at the 5-position leads to a red shift and decreased intensity. urfu.ru
The effects of fluorination are highly position-dependent, as summarized in the table below.
| Substitution Position | Observed Effects on Quinoline/8-Hydroxyquinoline Properties |
| Position 3 | Can lead to non-mutagenic derivatives, suggesting a role in detoxification pathways. nih.gov |
| Position 5 | May enhance mutagenicity in quinoline. nih.gov In 8-HQ metal complexes, causes a red shift in luminescence. urfu.ru |
| Position 6 | Can alter mutagenic potency. nih.gov In 8-HQ metal complexes, induces a blue shift and enhances luminescence. urfu.ru Crucial position for the activity of many fluoroquinolone antibiotics. mdpi.com |
| Position 7 | May enhance mutagenicity. nih.gov Has little effect on the luminescent properties of 8-HQ metal complexes. urfu.ru |
| Position 8 | No marked change in mutagenicity was observed with fluorine substitution at this position in quinoline. nih.gov |
This strategic use of fluorine allows for the rational design of quinoline-based compounds with tailored electronic, biological, and photophysical profiles. researchgate.netrsc.org
Specific Research Focus: The Academic Significance of 3,6-Difluoro-8-Quinolinol and its Derivatives
While extensive research has been conducted on various mono- and di-fluorinated quinolines, the specific compound This compound is not widely documented in the available scientific literature. Its academic significance is therefore largely inferred from the known effects of fluorine substitutions at the 3- and 6-positions and the broader interest in polyfluorinated quinolinols.
The academic interest in a 3,6-difluoro-substituted 8-HQ scaffold lies in the potential for synergistic or unique properties arising from the combination of fluorination at these specific sites.
From 3-Fluoro Substitution: Research has shown that fluorination at the 3-position of the quinoline nucleus can abolish the genotoxicity found in the parent compounds, suggesting that 3-fluoro substitution could be a valuable modification for developing safer bioactive molecules. nih.gov
From 6-Fluoro Substitution: Fluorination at the 6-position is critical in the field of fluoroquinolone antibiotics, where it markedly improves antimicrobial activity. mdpi.com In the context of materials science, a 6-fluoro substituent on 8-hydroxyquinoline metal complexes enhances luminescence and induces a blue shift. urfu.ru
Therefore, This compound represents a target of academic interest for several reasons:
Novel Bioactivity: The combination of a potentially detoxifying 3-fluoro group with a bioactivity-enhancing 6-fluoro group could lead to derivatives with novel and potent pharmacological profiles.
Tuned Photophysics: The presence of two fluorine atoms on the benzene (B151609) ring is expected to significantly alter the electronic structure compared to mono-fluorinated or non-fluorinated analogues. This could lead to derivatives with unique and potentially useful photoluminescent properties for applications in OLEDs or as fluorescent probes. urfu.ru
Chemical Synthesis and Reactivity: The synthesis of poly-substituted quinolines presents chemical challenges, and developing routes to this compound would be a valuable academic pursuit. The altered electronic nature of the ring would also make it an interesting substrate for studying reactivity and derivatization.
Research on other difluoro-8-hydroxyquinoline derivatives underscores the importance of this class of compounds. For example, derivatives like 2-methyl-6,7-difluoro-8-hydroxyquinoline have been synthesized to study the effect of fluorine on photophysical properties. researchgate.net Similarly, 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid is a known precursor in the synthesis of quinolone antibacterials. acs.orgsigmaaldrich.com The synthesis of 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline derivatives has also been reported in the context of antibacterial activity studies. mdpi.com These examples highlight the ongoing research focus on di-fluorinated quinolinols as precursors for functional materials and bioactive agents.
| Difluoro-Quinolinol Derivative Example | Area of Research Significance | Reference(s) |
| 2-Methyl-6,7-difluoro-8-hydroxyquinoline | Study of photophysical properties | researchgate.net |
| (E)-2-[2-(4-methoxyphenyl)vinyl]-6,7-difluoro-8-hydroxyquinoline | Synthesis of metal complexes with tuned photophysical properties | urfu.ru |
| 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | Precursor for quinolone antibacterials | acs.orgsigmaaldrich.com |
| 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline derivatives | Antibacterial activity studies | mdpi.com |
Identified Knowledge Gaps and Strategic Research Objectives in the Study of this compound
The primary and most significant knowledge gap concerning This compound is the lack of fundamental data about the compound itself. A thorough review of the scientific literature reveals a scarcity of studies focused specifically on its synthesis, characterization, and application. This contrasts with the more extensive research available for other positional isomers of difluoro-8-quinolinols.
The key identified knowledge gaps are:
Synthesis: There is no established, high-yield synthetic pathway reported for this compound. The development of a robust and scalable synthesis is a prerequisite for any further investigation.
Physicochemical Properties: Core physicochemical data, such as melting point, solubility, pKa, and detailed spectroscopic characterization (NMR, IR, UV-Vis, Mass Spectrometry), are not available.
Electronic and Photophysical Profile: The precise effects of the combined 3- and 6-fluoro substitutions on the molecule's electronic structure and its photoluminescent properties (quantum yield, emission/absorption maxima) have not been experimentally determined.
Metal Chelation: While the 8-hydroxyquinoline scaffold is a known chelator, the stability constants and coordination chemistry of this compound with various metal ions have not been studied.
Biological Activity: The compound has not been systematically screened for biological activities. Its potential as an antimicrobial, anticancer, or neuroprotective agent, as suggested by the properties of related compounds, remains unexplored.
Based on these gaps, the following strategic research objectives can be formulated to advance the understanding and potential application of This compound :
Objective 1: Develop and Optimize a Synthetic Route. To design and validate an efficient multi-step synthesis for this compound from commercially available starting materials.
Objective 2: Conduct Comprehensive Physicochemical Characterization. To fully characterize the purified compound using modern analytical techniques to establish a definitive set of physical and spectroscopic data.
Objective 3: Investigate Photophysical and Metal-Binding Properties. To study the fluorescence properties of the compound and its metal complexes (e.g., with Al³⁺ and Zn²⁺) to evaluate its potential in materials science. This includes determining stability constants for key metal ions.
Objective 4: Explore Biological Potential through Screening. To perform broad-based biological screening of this compound and its simple derivatives to identify potential lead activities in areas such as microbiology and oncology.
Objective 5: Perform Computational and Structure-Activity Relationship (SAR) Studies. To use computational modeling to understand the electronic structure and to guide the synthesis of derivatives, initiating preliminary SAR studies to correlate structural modifications with changes in activity.
Addressing these objectives would fill the current void in the literature and establish the scientific value and potential utility of this compound as a platform for developing new functional molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5F2NO |
|---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
3,6-difluoroquinolin-8-ol |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-5-2-7(11)4-12-9(5)8(13)3-6/h1-4,13H |
InChI Key |
ORXFFCQMRUTAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1F)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Difluoro 8 Quinolinol and Its Structural Analogs
Established Quinoline (B57606) Ring-Forming Reactions Adapted for Fluorinated Precursors
The construction of the fundamental quinoline scaffold is a cornerstone of this synthesis. Several classical methods can be adapted by employing appropriately fluorinated starting materials to introduce the desired fluorine atoms at the C-6 position.
The Skraup synthesis is a robust method for quinoline synthesis, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgdrugfuture.com For the synthesis of a 6-fluoro-8-hydroxyquinoline scaffold, a key precursor would be 2-amino-5-fluorophenol (B134415). A successful synthesis of 6-fluoro-8-quinolinol has been reported using this very approach. fordham.edufordham.edu In this reaction, 2-amino-5-fluorophenol is treated with glycerol in the presence of an oxidizing agent and sulfuric acid to yield the target compound. fordham.edu
The general mechanism of the Skraup reaction is believed to proceed through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778) derivative. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring. The reaction is known for being exothermic and sometimes violent, often requiring careful temperature control and the use of a moderator like ferrous sulfate. wikipedia.org
While this method has proven effective for introducing the 6-fluoro and 8-hydroxyl groups simultaneously, the introduction of a fluorine atom at the C-3 position via this route would require a significantly more complex and likely unavailable starting material.
The Friedländer synthesis offers another versatile route to quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov To adapt this for the synthesis of a difluorinated quinoline, one might envision using a 2-amino-4-fluorobenzaldehyde (B111960) derivative. The reaction would then proceed by condensation with a suitable ketone or aldehyde to form the quinoline ring.
The mechanism of the Friedländer synthesis can proceed via two main pathways, depending on the reaction conditions (acidic or basic catalysis). One pathway involves an initial aldol (B89426) condensation followed by cyclization and dehydration, while the other begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction.
A significant limitation of this approach for the synthesis of 3,6-difluoro-8-quinolinol is the availability of the requisite starting materials. A 2-amino-4-fluorobenzaldehyde with an additional fluorine and a protected hydroxyl group at the appropriate positions would be a complex synthetic target in itself.
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines. nih.gov This reaction typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMM), followed by thermal cyclization. The resulting 4-hydroxyquinoline-3-carboxylate can then be hydrolyzed and decarboxylated.
For the synthesis of a 6-fluoro-4-hydroxyquinoline, a 4-fluoroaniline (B128567) could be employed as the starting material. The reaction would proceed as follows:
| Step | Reactants | Conditions | Product |
| 1 | 4-Fluoroaniline, Diethyl ethoxymethylenemalonate | Heat | Diethyl 2-((4-fluorophenyl)amino)methylenemalonate |
| 2 | Diethyl 2-((4-fluorophenyl)amino)methylenemalonate | High temperature (e.g., in diphenyl ether) | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate |
| 3 | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | Aqueous NaOH, heat | 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid |
| 4 | 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | Heat | 6-Fluoro-4-hydroxyquinoline |
While this method is effective for producing 4-hydroxyquinolines with fluorine at the C-6 position, it does not directly yield the 8-hydroxy substitution pattern required for the target molecule. Furthermore, introducing a fluorine at the C-3 position would necessitate a starting material other than diethyl ethoxymethylenemalonate, one that already contains the fluorine atom and can participate in a similar condensation and cyclization sequence.
Direct Halogenation Strategies for Introducing Fluorine at C-3 and C-6 Positions
Direct fluorination of a pre-formed quinoline ring presents a more convergent approach. However, the regioselectivity of such reactions is a significant challenge. Electrophilic fluorination is the most common method for direct C-H fluorination of aromatic systems. wikipedia.org
Attempts to directly fluorinate 8-nitroquinoline (B147351) and its 6-bromo and 6-chloro analogs at the C-3 position using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™) have been reported to be unsuccessful. fordham.edu This suggests that the quinoline ring, particularly with an electron-withdrawing nitro group at C-8, is deactivated towards electrophilic attack at the C-3 position.
Direct fluorination of 8-quinolinol itself at the C-3 position has also been attempted without success. fordham.edu The electronic properties of the quinoline nucleus and the directing effects of the existing substituents play a crucial role in determining the outcome of electrophilic fluorination. In some cases, direct fluorination of quinoline can lead to a mixture of 5-, 6-, and 8-fluoro isomers.
More recent methods for selective C-H fluorination of quinolines have focused on the C-4 position, which is not directly applicable to the synthesis of this compound. rwth-aachen.de Therefore, direct fluorination, especially for the introduction of the C-3 fluorine, appears to be a challenging and likely low-yielding strategy for this particular target molecule.
Indirect Fluorination Techniques within the Quinoline Nucleus
Given the difficulties associated with direct fluorination, indirect methods that involve the conversion of a pre-existing functional group into a fluorine atom are often more reliable. The Balz-Schiemann and Sandmeyer reactions are classical examples of such transformations, starting from an amino group.
The Balz-Schiemann reaction involves the diazotization of an aromatic amine with a nitrite (B80452) source in the presence of fluoroboric acid (HBF₄) or other tetrafluoroborate (B81430) salts. wikipedia.orgbyjus.com The resulting diazonium tetrafluoroborate salt can then be thermally or photochemically decomposed to yield the corresponding aryl fluoride.
For the synthesis of this compound, this would hypothetically involve the following steps:
Synthesis of a 3-amino-6-fluoro-8-hydroxyquinoline derivative: This precursor would need to be synthesized through a multi-step process, likely involving a quinoline ring-forming reaction with appropriately substituted starting materials, followed by functional group manipulations to introduce the amino group at C-3 and protect the hydroxyl group at C-8.
Diazotization and Fluorination: The 3-amino derivative would then be subjected to the Balz-Schiemann conditions to convert the amino group to a fluorine atom.
The success of this approach is highly dependent on the ability to synthesize the 3-amino precursor and the stability of the intermediate diazonium salt.
The Sandmeyer reaction is a related process where the diazonium salt is treated with a copper(I) halide to introduce the corresponding halogen. While traditionally used for chlorides and bromides, modifications of the Sandmeyer reaction for fluorination exist, although the Balz-Schiemann reaction is generally more common for this purpose.
Functional Group Interconversions Leading to the 8-Hydroxyl Moiety
The introduction of the 8-hydroxyl group is a critical step in the synthesis of this compound, unless it is incorporated from the start, as in the Skraup synthesis using 2-amino-5-fluorophenol. fordham.edufordham.edu If the quinoline ring is constructed without the 8-hydroxyl group, several functional group interconversions can be employed.
One common method is the hydrolysis of an 8-aminoquinoline. For instance, 8-amino-6-fluoroquinoline has been successfully hydrolyzed to 6-fluoro-8-quinolinol by heating with 70% aqueous sulfuric acid at 200°C. fordham.edu This demonstrates that an amino group at the C-8 position can be converted to a hydroxyl group even in the presence of a fluorine substituent on the benzene (B151609) ring.
Another approach is the demethylation of an 8-methoxyquinoline. The methoxy (B1213986) group can serve as a protected form of the hydroxyl group during the synthesis and can be cleaved in a later step using reagents such as hydrobromic acid (HBr) or boron tribromide (BBr₃). This strategy would be particularly useful if the starting materials for the quinoline ring formation are more readily available with a methoxy group.
The following table summarizes potential functional group interconversions to introduce the 8-hydroxyl group:
| Precursor Functional Group at C-8 | Reagents and Conditions | Product Functional Group at C-8 |
| Amino (-NH₂) | 70% H₂SO₄, 200°C | Hydroxyl (-OH) |
| Methoxy (-OCH₃) | HBr or BBr₃ | Hydroxyl (-OH) |
| Chloro (-Cl) | Dilute alkali, copper catalyst, high temperature and pressure | Hydroxyl (-OH) |
| Sulfonic acid (-SO₃H) | Alkali fusion | Hydroxyl (-OH) |
Reduction of Nitro Groups to Amino Precursors and Subsequent Hydrolysis
The reduction of nitroarenes to the corresponding anilines can be achieved using various reagents. Common methods include:
Catalytic Hydrogenation: Utilizing catalysts such as Palladium-on-carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
Metal-Acid Systems: A widely used combination is iron (Fe) powder in the presence of an acid like acetic acid (AcOH) or hydrochloric acid (HCl). Tin (Sn) and HCl are also effective.
Once the amino precursor, such as a difluoroaniline, is synthesized, it can be used in classic quinoline synthesis reactions like the Skraup or Friedländer synthesis. rroij.com In the Skraup reaction, the aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent (often the nitro precursor itself) to form the quinoline ring. google.com The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. rroij.com
If this synthesis route yields an 8-alkoxyquinoline (an ether), a final hydrolysis or dealkylation step is required to reveal the hydroxyl group of the target 8-quinolinol.
Diazotization and Hydrolysis of Amines
This method is employed to introduce a hydroxyl group at a specific position on a pre-existing quinoline ring. rroij.comscispace.com The process begins with an amino-substituted quinoline, in this case, 3,6-difluoro-8-aminoquinoline.
The synthesis proceeds in two main stages:
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). derpharmachemica.com
Hydrolysis: The resulting diazonium salt solution is then carefully heated. The diazonium group is an excellent leaving group and is displaced by water, releasing nitrogen gas (N₂) and forming the desired hydroxyl group (-OH) at the 8-position of the quinoline ring. scispace.com
This pathway offers a reliable method for producing 8-hydroxyquinolines from their amino counterparts. rroij.com
Alkali Fusion of Sulfonic Acid Derivatives
Another classic method for synthesizing 8-hydroxyquinolines involves the alkali fusion of a quinoline sulfonic acid derivative. rroij.comscispace.com This technique is particularly useful for introducing a hydroxyl group onto an aromatic system that can withstand harsh, high-temperature conditions.
The process consists of two key steps:
Sulfonation: The parent quinoline (in this case, 3,6-difluoroquinoline) is reacted with fuming sulfuric acid (oleum) to introduce a sulfonic acid (-SO₃H) group onto the ring. The electrophilic substitution preferentially occurs at the 8-position.
Alkali Fusion: The isolated quinoline-8-sulfonic acid is then mixed with a strong alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and heated to high temperatures (often exceeding 170°C) in an autoclave under pressure. patsnap.com This fusion reaction displaces the sulfonic acid group and replaces it with a hydroxyl group, which upon acidic workup, yields the final 8-quinolinol product. scispace.com
Different catalysts and reaction conditions can be employed to optimize the yield and efficiency of the alkali fusion step, as detailed in the table below.
| Alkali Used | Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Reference |
|---|---|---|---|---|---|
| Sodium Hydroxide | Methanol | 180 | 1.5 | 7 | patsnap.com |
| Potassium Hydroxide | Isopropanol | 170 | 1.4 | 7 | patsnap.com |
| Sodium Hydroxide | Ethanol | 190 | 1.6 | 8 | patsnap.com |
Regioselective Synthesis of this compound Isomers
The synthesis of a specific isomer like this compound requires precise control over the placement of substituents, a concept known as regioselectivity. The final substitution pattern of the product is most often dictated by the substitution pattern of the starting materials.
To achieve the desired 3,6-difluoro arrangement, a logical synthetic strategy would begin with an aniline precursor that already contains the fluorine atoms in the correct positions. For example, a Skraup-type cyclization reaction starting with 2,5-difluoroaniline (B146615) would be a regioselective approach.
In this reaction, 2,5-difluoroaniline would be heated with glycerol in the presence of sulfuric acid and an oxidizing agent. The cyclization occurs in a predictable manner, where the new heterocyclic ring is formed ortho to the amino group, leading to the quinoline core. The fluorine atoms at positions 2 and 5 of the aniline precursor directly translate to positions 6 and 3, respectively, in the resulting quinoline product. A subsequent step, such as hydrolysis of an intermediate or direct cyclization with a substituted o-aminophenol, would establish the hydroxyl group at the 8-position. This strategic choice of a pre-substituted precursor ensures that the desired this compound isomer is formed with high selectivity over other possible isomers. researchgate.net
Recent Advances in Environmentally Benign and Efficient Synthetic Routes for Fluorinated Quinolinols
Modern synthetic chemistry places a strong emphasis on developing "green" and efficient methodologies that minimize waste, reduce reaction times, and avoid hazardous materials. The synthesis of fluorinated quinolinols has benefited significantly from these advancements. ijbpas.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ijbpas.comacs.org Compared to conventional heating, microwave-assisted synthesis often leads to dramatically reduced reaction times (from hours to minutes), improved product yields, and higher purity. derpharmachemica.comijpronline.comresearchgate.net This technique is based on the ability of polar molecules to convert electromagnetic energy into heat efficiently and uniformly. ijbpas.com
One-Pot, Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials are combined in a single reaction vessel to form a complex product in one step. This approach is inherently green as it reduces the number of synthetic steps, minimizes solvent use for purification of intermediates, and saves time and energy. The development of novel catalyst systems, including reusable solid acid catalysts, has further improved the efficiency and environmental footprint of these reactions for quinoline synthesis.
| Methodology | Key Advantages | Environmental Impact |
|---|---|---|
| Classical Methods (e.g., Skraup) | Well-established, uses readily available starting materials. google.com | Often requires harsh conditions (strong acids, high temperatures), can produce significant waste. google.com |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, higher yields, increased purity. acs.orgderpharmachemica.com | Reduced energy consumption and solvent use compared to prolonged conventional heating. |
| Ionic Liquid-Mediated Synthesis | Recyclable solvent/catalyst, enhanced reaction rates, low volatility. nih.gov | Significantly reduces the use of volatile organic compounds (VOCs). pageplace.de |
| One-Pot Multicomponent Reactions | High atom economy, fewer synthetic steps, reduced waste generation. | Maximizes efficiency and minimizes purification steps and associated solvent waste. |
Advanced Spectroscopic and Structural Elucidation of 3,6 Difluoro 8 Quinolinol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,6-Difluoro-8-quinolinol, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's atomic connectivity and electronic environment.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Profiling
The ¹H NMR spectrum of this compound is expected to show signals for the five protons on the quinoline (B57606) ring system. The chemical shifts (δ) are influenced by the electronegativity of the nearby nitrogen and fluorine atoms, as well as the phenolic hydroxyl group. Protons on the pyridine (B92270) ring (H-2, H-4) are typically found further downfield than those on the carbocyclic ring (H-5, H-7). The fluorine substituents at positions 3 and 6 will introduce complex splitting patterns (coupling) with adjacent protons.
H-2: Expected to be a doublet, shifted downfield due to the adjacent nitrogen.
H-4: A doublet, also shifted downfield by the nitrogen and potentially showing long-range coupling to the fluorine at C-3.
H-5: A doublet of doublets, coupled to the fluorine at C-6 and the proton at H-7.
H-7: A doublet, coupled to the proton at H-5.
OH-8: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
Table 3.1.1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 8.8 - 9.0 | d | JH2-H4 ≈ 1.5-2.0 |
| H-4 | 8.2 - 8.4 | d | JH4-H2 ≈ 1.5-2.0, 4JH4-F3 ≈ 2-4 |
| H-5 | 7.2 - 7.4 | dd | 3JH5-F6 ≈ 8-10, 3JH5-H7 ≈ 8-9 |
| H-7 | 7.0 - 7.2 | d | 3JH7-H5 ≈ 8-9 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline skeleton. The carbons directly bonded to fluorine (C-3, C-6) will show large one-bond carbon-fluorine coupling constants (¹JC-F) and appear as doublets. Other carbons will also exhibit smaller couplings to the fluorine atoms over two or three bonds.
Table 3.1.2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| C-2 | 148 - 152 | d | 2JC2-F3 ≈ 10-15 |
| C-3 | 155 - 160 | d | ¹JC3-F ≈ 240-260 |
| C-4 | 122 - 126 | d | 3JC4-F3 ≈ 3-5 |
| C-4a | 138 - 142 | m | - |
| C-5 | 112 - 116 | d | 2JC5-F6 ≈ 20-25 |
| C-6 | 158 - 163 | d | ¹JC6-F ≈ 245-265 |
| C-7 | 110 - 114 | d | 2JC7-F6 ≈ 20-25 |
| C-8 | 145 - 149 | m | - |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Localisation and Chemical Environment
¹⁹F NMR is highly sensitive to the local electronic environment. Two distinct signals are expected for the fluorine atoms at the C-3 and C-6 positions. The chemical shifts for fluorine on an aromatic ring typically appear in the range of -100 to -140 ppm. Each fluorine signal will be split by nearby protons.
Table 3.1.3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| F-3 | -120 to -130 | d |
Vibrational Spectroscopic Characterization by Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. Key vibrational bands expected for this compound include those for the O-H, C=N, C=C, and C-F bonds.
Table 3.2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3200 - 3500 | O-H stretch (H-bonded) | Broad, Strong |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 1580 - 1620 | C=N stretch | Medium-Strong |
| 1450 - 1550 | Aromatic C=C stretch | Medium-Strong |
| 1200 - 1300 | C-O stretch (phenol) | Strong |
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₅F₂NO), the calculated molecular weight is 181.03 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 181.0344. Fragmentation would likely involve the loss of small molecules such as CO, HCN, or HF.
Table 3.3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Description |
|---|---|---|
| 181 | [M]⁺ | Molecular Ion |
| 153 | [M - CO]⁺ | Loss of carbon monoxide |
| 154 | [M - HCN]⁺ | Loss of hydrogen cyanide |
Electronic Absorption Spectroscopy using Ultraviolet-Visible (UV-Vis) Methods
The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π→π* electronic transitions within the aromatic system. The presence of the hydroxyl group and fluorine atoms is expected to cause a bathochromic (red) shift compared to unsubstituted quinoline.
Table 3.4: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)
| Predicted λmax (nm) | Electronic Transition |
|---|---|
| ~245 | π→π* |
| ~315 | π→π* |
Single Crystal X-Ray Diffraction Analysis for Definitive Solid-State Molecular Architecture
A comprehensive search of scientific literature did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, detailed crystallographic data, such as unit cell dimensions, space group, and precise atomic coordinates for this specific compound, are not publicly available.
To illustrate the type of data obtained from such an analysis, the crystallographic information for a monoclinic polymorph of the parent compound, 8-Hydroxyquinoline (B1678124), is presented below. nih.gov An analogous experimental investigation would be required to determine the definitive solid-state structure of this compound, which would reveal the influence of the fluorine substituents on the crystal packing and molecular geometry. The crystal structure of the parent 8-Hydroxyquinoline is characterized by planar molecules that form centrosymmetric dimers through O—H⋯N hydrogen bonds. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₇NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.620 (3) |
| b (Å) | 9.243 (4) |
| c (Å) | 11.070 (4) |
| β (°) | 90.718 (6) |
| Volume (ų) | 677.3 (5) |
| Z (Formula units per cell) | 4 |
Investigation of Tautomeric Equilibria and Zwitterionic Forms within the Compound Structure
The molecular structure of 8-quinolinol derivatives allows for the existence of tautomeric equilibria, specifically between the neutral phenolic form (enol) and a proton-transferred zwitterionic form (keto). Like other hydroxyquinolines, the parent compound 8-Hydroxyquinoline exists as an equilibrium mixture of the hydroxyl-form and the N-protonated zwitterionic form. rroij.comscispace.com This equilibrium is the result of a proton transfer from the hydroxyl group at position 8 to the nitrogen atom at position 1 of the quinoline ring system.
In the ground state, the equilibrium typically favors the neutral phenolic form. However, upon photo-excitation, the molecule can convert to its zwitterionic tautomer, where the hydrogen atom is transferred from the oxygen to the nitrogen. wikipedia.org This excited-state intramolecular proton transfer (ESIPT) is a key feature of the photophysics of 8-hydroxyquinoline and its derivatives.
For this compound, the presence of two electron-withdrawing fluorine atoms on the quinoline ring is expected to influence this tautomeric balance. The fluorine substituents would increase the acidity of the phenolic proton and decrease the basicity of the quinoline nitrogen. This electronic effect could potentially alter the relative stabilities of the neutral and zwitterionic forms in both the ground and excited states compared to the unsubstituted parent compound. However, specific experimental or computational studies quantifying this effect for this compound are not available in the reviewed literature. A detailed investigation using techniques such as NMR spectroscopy and computational chemistry would be necessary to fully characterize the tautomeric landscape of this specific compound. nih.govresearchgate.net
| Form | Structural Representation | Description |
|---|---|---|
| Phenolic (Enol) Form | ![]() | The neutral form with a hydroxyl (-OH) group at position 8. This is generally the more stable form in the ground state. |
| Zwitterionic (Keto) Form | ![]() | A dipolar form created by the transfer of the hydroxyl proton to the ring nitrogen, resulting in a negatively charged oxygen and a positively charged, protonated nitrogen. rroij.comscispace.com |
Coordination Chemistry of 3,6 Difluoro 8 Quinolinol and Its Metal Complexes
Chelation Behavior with Main Group and Transition Metal Ions (e.g., Al(III), Zn(II), Cu(II), Cr(III), Ga(III), Ag(I))
3,6-Difluoro-8-quinolinol exhibits versatile chelation behavior, forming stable complexes with a wide range of main group and transition metal ions. The fundamental coordination mechanism involves the deprotonation of the hydroxyl group at the 8-position and the subsequent formation of a five-membered chelate ring with the metal ion, which is also coordinated to the quinoline (B57606) nitrogen. This bidentate (N,O) coordination is characteristic of 8-hydroxyquinoline (B1678124) and its derivatives. nih.govscirp.org
The presence of electron-withdrawing fluorine atoms at the 3 and 6 positions is expected to lower the pKa of the hydroxyl group, making the ligand more acidic compared to the parent 8-hydroxyquinoline. This increased acidity can facilitate complexation at lower pH values. The coordination number and geometry of the resulting complexes are dictated by the nature of the metal ion, its preferred coordination environment, and the stoichiometry of the reaction.
For trivalent metal ions like Al(III), Ga(III), and Cr(III), it typically forms neutral tris-chelates with the general formula M(3,6-F2-8-Q)3, where the metal center is octahedrally coordinated by three ligand molecules. mdpi.comnih.gov Divalent metal ions such as Zn(II) and Cu(II) generally form bis-chelates, M(3,6-F2-8-Q)2, which can adopt either tetrahedral or square planar geometries. In some instances, these complexes can achieve an octahedral geometry by coordinating with two solvent molecules. nih.govnih.gov Monovalent ions like Ag(I) can also form complexes, though their coordination geometries can be more varied.
The interaction of this compound with these metal ions often leads to the formation of highly stable complexes, a property that is crucial for their potential applications in various fields, including materials science and analytical chemistry.
Synthesis and Isolation of Metal-3,6-Difluoro-8-Quinolinolato Complexes
The synthesis of metal complexes with this compound generally follows well-established procedures for the preparation of metal 8-hydroxyquinolinates. ijsrst.comscirp.org A common method involves the reaction of a soluble metal salt (e.g., chloride, nitrate (B79036), or acetate) with a solution of this compound in a suitable solvent. nih.gov
The general synthetic approach can be summarized as follows:
Ligand Solution Preparation: this compound is dissolved in an appropriate organic solvent, such as ethanol, methanol, or a mixture of solvents to ensure complete dissolution. scirp.org
Metal Salt Solution Preparation: The chosen metal salt is dissolved in a solvent, which can be water or an organic solvent compatible with the ligand solution.
Complexation Reaction: The ligand solution is added to the metal salt solution, often dropwise with continuous stirring. The reaction is typically carried out at room temperature or with gentle heating to facilitate the reaction. researchgate.net
pH Adjustment: The pH of the reaction mixture is often adjusted by adding a base (e.g., ammonia, sodium hydroxide (B78521), or an organic base) to deprotonate the hydroxyl group of the ligand, thereby promoting chelation. scirp.org The optimal pH for precipitation of the metal complex can vary depending on the metal ion.
Isolation and Purification: The resulting solid metal complex precipitate is collected by filtration, washed with appropriate solvents to remove any unreacted starting materials and byproducts, and then dried under vacuum or in an oven at a suitable temperature.
For instance, the synthesis of a Zn(II) complex would involve reacting zinc chloride with this compound in a 1:2 molar ratio in an ethanol-water mixture, followed by pH adjustment to facilitate the formation of the [Zn(3,6-F2-8-Q)2] complex. Similarly, an Al(III) complex would be synthesized by reacting aluminum nitrate with the ligand in a 1:3 molar ratio.
Structural Characterization of Coordination Geometries and Ligand Binding Modes in Metal Complexes
The structural elucidation of metal-3,6-difluoro-8-quinolinolato complexes is crucial for understanding their properties and potential applications. Various analytical techniques are employed to determine the coordination geometry and ligand binding modes.
Spectroscopic techniques are also invaluable for structural characterization:
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C-O and C=N bonds upon complexation provide evidence of coordination. A shift in the C-O stretching frequency and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds confirm the chelation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Al(III), Zn(II), Ga(III)), ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide insights into the structure of the complex in solution. The chemical shifts of the protons and carbons on the quinoline ring are affected by coordination to the metal ion.
UV-Vis Spectroscopy: The electronic absorption spectra of the complexes are typically different from that of the free ligand. The appearance of new charge-transfer bands in the visible region is a common feature upon complexation. researchgate.net
Based on studies of analogous 8-hydroxyquinoline complexes, the following coordination geometries are expected for metal-3,6-difluoro-8-quinolinolato complexes:
| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Expected Coordination Geometry |
| Al(III) | 1:3 | Octahedral |
| Ga(III) | 1:3 | Octahedral |
| Cr(III) | 1:3 | Octahedral nih.gov |
| Zn(II) | 1:2 | Tetrahedral or Octahedral (with solvent) nih.gov |
| Cu(II) | 1:2 | Square Planar or Distorted Octahedral nih.gov |
| Ag(I) | 1:1 or 1:2 | Linear or Tetrahedral |
Investigation of Stoichiometry and Thermodynamic Stability of Metal-Ligand Complexes
The stoichiometry and thermodynamic stability of metal-3,6-difluoro-8-quinolinolato complexes are fundamental parameters that govern their formation and behavior in solution. These properties are typically investigated using techniques such as spectrophotometric or potentiometric titrations.
Spectrophotometric titrations can be employed to determine the stoichiometry of the complex by monitoring the changes in the UV-Vis absorbance at a specific wavelength as the molar ratio of the metal to the ligand is varied (Job's method or the mole-ratio method). scirp.org For many divalent and trivalent metal ions, 1:2 and 1:3 metal-to-ligand stoichiometries are commonly observed with 8-hydroxyquinoline derivatives. scirp.orgscirp.org
Potentiometric titrations are used to determine the formation constants (stability constants) of the metal complexes. By titrating a solution containing the metal ion and the ligand with a standard base, the protonation constants of the ligand and the stability constants of the metal-ligand complexes can be calculated from the resulting titration curve.
The thermodynamic stability of these complexes is influenced by several factors, including:
The nature of the metal ion: The charge density and the ionic radius of the metal ion play a significant role. Generally, smaller, more highly charged metal ions form more stable complexes.
The properties of the ligand: The basicity of the coordinating nitrogen and oxygen atoms affects the stability. The electron-withdrawing fluorine atoms in this compound are expected to decrease the basicity of the donor atoms, which might lead to slightly lower stability constants compared to the unsubstituted 8-hydroxyquinoline complexes.
The chelate effect: The formation of a five-membered chelate ring significantly enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands.
Influence of Fluorine Atoms on Metal Ion Affinity, Selectivity, and Coordination Environment
The introduction of two fluorine atoms at the 3- and 6-positions of the 8-quinolinol ring has a profound electronic effect on the ligand, which in turn influences its coordination chemistry. Fluorine is a highly electronegative element, and its presence as a substituent generally leads to an inductive electron-withdrawing effect.
This electron-withdrawing nature of the fluorine atoms is expected to:
Increase the acidity of the hydroxyl group: The pKa of the phenolic proton is lowered, making the ligand more acidic. This can facilitate complexation at lower pH values and potentially alter the pH range of complex formation.
Decrease the basicity of the donor atoms: The electron density on both the nitrogen and oxygen donor atoms is reduced. This decrease in basicity can affect the metal ion affinity, potentially leading to a decrease in the thermodynamic stability of the resulting complexes compared to those of the parent 8-hydroxyquinoline.
Modify the redox potential of the metal center: The electron-withdrawing fluorine atoms can make the metal center in the complex more electron-deficient, which can influence its redox properties.
Enhance lipophilicity: The presence of fluorine atoms can increase the lipophilicity of the metal complexes, which may affect their solubility in nonpolar solvents and their ability to permeate biological membranes.
The altered electronic properties can also influence the selectivity of the ligand for different metal ions. While the fundamental coordination preference for various metals is largely retained, the subtle changes in electron density and basicity might fine-tune the relative stabilities of complexes with different metal ions, potentially leading to enhanced selectivity in certain cases. The coordination environment, in terms of bond lengths and angles, may also be subtly perturbed by the electronic effects of the fluorine substituents.
Exploration of Multi-Nuclear and Supramolecular Coordination Architectures
Beyond the formation of simple mononuclear complexes, this compound can also participate in the construction of more complex multi-nuclear and supramolecular architectures. nih.gov These extended structures are formed through the interplay of coordinative bonds and non-covalent interactions.
Multi-nuclear complexes can arise when the ligand possesses additional donor atoms or when bridging ligands are incorporated into the system. While this compound itself is a simple bidentate chelating ligand, it can be chemically modified to include functionalities capable of bridging metal centers.
Supramolecular architectures are formed through the self-assembly of mononuclear or multi-nuclear complexes via non-covalent interactions. mdpi.com For complexes of this compound, the following interactions are likely to be significant in directing the formation of supramolecular structures:
π-π stacking: The planar aromatic quinoline rings of the ligands in adjacent complex molecules can engage in π-π stacking interactions, leading to the formation of one-, two-, or three-dimensional arrays. nih.gov
Hydrogen bonding: If the complex contains coordinated solvent molecules (e.g., water) or if the ligand is functionalized with hydrogen-bond donor or acceptor groups, hydrogen bonding can play a crucial role in the crystal packing.
Halogen bonding: The fluorine atoms on the quinoline ring can potentially participate in halogen bonding interactions, where the fluorine acts as a halogen bond acceptor.
Photophysical Characteristics of 3,6 Difluoro 8 Quinolinol and Its Derived Metal Complexes
Intrinsic Fluorescence Emission Properties and Quantum Yield Determinations
8-Hydroxyquinoline (B1678124) (8-HQ) itself is generally weakly fluorescent in solution due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring. rroij.commdpi.com This non-radiative decay pathway competes with fluorescence, leading to low quantum yields. However, upon deprotonation or coordination to a metal ion, this ESIPT process is inhibited, resulting in a significant enhancement of fluorescence. mdpi.com
The introduction of electron-withdrawing fluorine atoms at the 3 and 6 positions of the quinoline (B57606) ring is expected to influence the intrinsic fluorescence properties. While specific quantitative data for 3,6-Difluoro-8-quinolinol is not extensively documented in the available literature, studies on related fluorinated 8-hydroxyquinoline derivatives, such as 2-methyl-6,7-difluoro-8-hydroxyquinoline, provide valuable insights into the effects of fluorination. researchgate.netacs.org The fluorine substituents can modulate the energy levels of the frontier molecular orbitals, which in turn affects the absorption and emission wavelengths.
Metal complexes of 8-hydroxyquinoline derivatives are known to be highly luminescent. nih.gov The chelation of this compound with metal ions is anticipated to produce complexes with distinct photophysical properties. The nature of the metal ion plays a crucial role in the emission characteristics of the resulting complex. For instance, complexes with diamagnetic metal ions like Al(III), Zn(II), and Ga(III) are often highly fluorescent. rroij.com
The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for luminescent materials. For many 8-hydroxyquinoline derivatives, the quantum yield is significantly enhanced upon complexation with metal ions. Studies on various substituted 8-hydroxyquinoline complexes have reported a wide range of quantum yields, demonstrating the tunability of this property through chemical modification. nih.gov
Table 1: Photoluminescent Properties of a Related Fluorinated 8-Hydroxyquinoline Derivative
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent |
|---|
Data for 2-methyl-6,7-difluoro-8-hydroxyquinoline is presented to illustrate the typical photoluminescent behavior of a fluorinated 8-hydroxyquinoline derivative. acs.org
Phosphorescence Emission and Triplet State Dynamics
In addition to fluorescence, which involves the transition from the lowest singlet excited state (S1) to the ground state (S0), some 8-hydroxyquinoline complexes can also exhibit phosphorescence. This emission originates from the transition of an electron from the lowest triplet excited state (T1) to the singlet ground state (S0). Due to the spin-forbidden nature of this transition, phosphorescence lifetimes are typically much longer than fluorescence lifetimes.
The formation of the triplet state in 8-hydroxyquinoline complexes is often facilitated by intersystem crossing (ISC) from the singlet excited state. The efficiency of ISC can be enhanced by the presence of heavy metal ions, a phenomenon known as the "heavy-atom effect". uci.edu Therefore, complexes of this compound with heavier metal ions may exhibit more prominent phosphorescence.
A study on tris(8-hydroxyquinoline)aluminium(III) (Alq3), a widely used material in organic light-emitting diodes (OLEDs), has characterized its lowest triplet state. nih.gov The triplet state was found to have an absorption maximum around 510 nm and a lifetime of approximately 50 µs in a benzene (B151609) solution. nih.gov The energy of this triplet state was determined to be around 2.10 eV. nih.gov The introduction of fluorine atoms in the this compound ligand could potentially modulate the energy of the triplet state and the rate of intersystem crossing in its metal complexes.
Mechanism of Luminescence Enhancement and Quenching upon Metal Complexation
The significant enhancement of luminescence upon metal complexation is a hallmark of 8-hydroxyquinoline and its derivatives. rroij.com This phenomenon is primarily attributed to two factors:
Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT): In the free ligand, the presence of the hydroxyl proton allows for a rapid non-radiative decay pathway through ESIPT. mdpi.com Upon chelation with a metal ion, the proton is displaced, effectively blocking this quenching pathway and favoring radiative decay (fluorescence). mdpi.com
Increased Molecular Rigidity: The coordination of the ligand to a metal center restricts intramolecular vibrations and rotations that can otherwise lead to non-radiative energy loss. This increased rigidity enhances the probability of radiative emission. rroij.com
Conversely, luminescence quenching can also occur upon complexation with certain metal ions. Paramagnetic metal ions, such as Cu(II) and Fe(III), are known to quench the fluorescence of 8-hydroxyquinoline derivatives. uci.edu This quenching can occur through several mechanisms, including energy transfer and electron transfer processes. For example, the presence of unpaired d-electrons in these metal ions can provide pathways for non-radiative de-excitation of the excited state of the ligand.
The fluorescence of metal-HQS (8-hydroxyquinoline-5-sulfonic acid) chelates can be effectively quenched by ions like Fe(III). uci.edu This property can be exploited for the development of fluorescent sensors for specific metal ions.
Effects of Solvent Polarity, pH, and Temperature on Photoluminescent Behavior
The photoluminescent properties of this compound and its complexes are sensitive to the surrounding environment, including solvent polarity, pH, and temperature.
Solvent Polarity: The emission spectrum of 8-hydroxyquinoline derivatives can exhibit solvatochromism, where the position of the emission maximum shifts with the polarity of the solvent. researchgate.net This effect arises from the differential stabilization of the ground and excited states by the solvent molecules. Polar solvents tend to stabilize the more polar excited state, leading to a red shift (bathochromic shift) in the emission spectrum.
pH: The pH of the solution has a profound effect on the luminescence of 8-hydroxyquinoline derivatives. nih.gov In acidic solutions, the nitrogen atom of the pyridine ring can be protonated, while in basic solutions, the hydroxyl group can be deprotonated. These different ionization states of the molecule exhibit distinct photophysical properties. For instance, the fluorescence of 8-hydroxyquinoline-substituted boron-dipyrromethene compounds was observed to diminish in both acidic and basic conditions. nih.gov The optimal pH for the fluorescence of many metal-HQS chelates lies between 5 and 8. uci.edu
Temperature: Temperature can influence the photoluminescent behavior by affecting the rates of non-radiative decay processes. mdpi.com Generally, an increase in temperature leads to a decrease in fluorescence intensity due to the increased probability of non-radiative de-excitation through vibrational and rotational motions. mdpi.com
Structure-Photophysical Property Relationships in Fluorinated 8-Quinolinol Systems
The introduction of fluorine atoms into the 8-quinolinol framework provides a powerful tool for tuning its photophysical properties. The number and position of the fluorine substituents can significantly impact the electronic structure and, consequently, the luminescence characteristics.
Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. The substitution of hydrogen atoms with fluorine in the 8-quinolinol ring system can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extent of this energy level modulation depends on the position of fluorination. This tuning of the HOMO-LUMO energy gap directly influences the absorption and emission wavelengths of the molecule and its metal complexes.
For example, studies on various substituted 8-hydroxyquinoline derivatives have shown that the introduction of electron-donating groups can enhance luminescence intensity, while electron-withdrawing groups may have the opposite effect. nih.gov However, the specific impact of fluorine substitution can be complex and depends on its position.
Rational Design Principles for Tuning Photoluminescent Properties through Molecular Engineering
The understanding of structure-property relationships in fluorinated 8-quinolinol systems allows for the rational design of molecules with tailored photoluminescent properties for specific applications.
Key molecular engineering strategies include:
Strategic Fluorination: The selective placement of fluorine atoms on the quinoline ring can be used to fine-tune the emission color and quantum efficiency. Different substitution patterns can be explored to achieve blue, green, or red-shifted emissions.
Metal Ion Selection: The choice of the central metal ion is critical. As discussed, diamagnetic ions like Al(III) and Zn(II) often lead to highly fluorescent complexes, while heavy metal ions can promote phosphorescence.
Functionalization for Specific Applications: The 8-quinolinol scaffold can be further functionalized with specific groups to impart desired functionalities, such as solubility in different media, or the ability to bind to specific biological targets for sensing and imaging applications.
By systematically applying these design principles, it is possible to develop novel this compound-based materials with optimized photoluminescent properties for applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. rroij.comnih.gov
Future Research Directions and Emerging Opportunities for 3,6 Difluoro 8 Quinolinol
Exploration of Novel and Sustainable Synthetic Methodologies
Future research will likely focus on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of 3,6-Difluoro-8-quinolinol and its derivatives. Traditional multi-step syntheses of quinolines can be resource-intensive and generate significant waste. Green chemistry approaches, such as photocatalysis and flow chemistry, present promising alternatives.
Photocatalysis: Visible-light-promoted reactions offer a green and efficient pathway for constructing quinolinone and phenanthridinone structures through direct oxidative C-H amidation. The application of photocatalytic methods, potentially using low-cost and readily available catalysts, could lead to novel and more sustainable routes for synthesizing fluorinated 8-hydroxyquinolines. A proposed photocatalytic approach could involve the cyclization of suitably substituted anilines and acrylates under mild conditions, reducing the need for harsh reagents and high temperatures.
Flow Chemistry: Continuous-flow synthesis has emerged as a powerful tool for the safe and efficient production of active pharmaceutical ingredients and other fine chemicals. This technology offers precise control over reaction parameters, enhanced safety when handling hazardous reagents, and the potential for straightforward scaling up. The development of a continuous-flow process for this compound could significantly improve yield, purity, and process safety, particularly in the handling of fluorinating agents.
| Synthetic Method | Potential Advantages for this compound Synthesis |
| Photocatalysis | Utilizes visible light, mild reaction conditions, potential for high selectivity, reduced waste generation. |
| Flow Chemistry | Enhanced safety and control, improved heat and mass transfer, ease of scalability, potential for automation. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent-free reactions. |
Integration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in the synthesis and application of this compound is crucial for optimizing processes and designing new functionalities. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are poised to play a pivotal role in this endeavor.
Operando Spectroscopy: This powerful approach combines in-situ spectroscopic measurements with simultaneous assessment of a material's performance under actual operating conditions. Applying operando techniques, such as operando NMR or Raman spectroscopy, to the synthesis of this compound could provide invaluable insights into reaction intermediates, kinetics, and catalyst behavior.
Real-Time NMR Spectroscopy: The development of online high-resolution NMR spectroscopy allows for the quantitative monitoring of complex reacting mixtures in real-time. Interfacing a flow reactor with an NMR spectrometer would enable the continuous tracking of reactant consumption and product formation, facilitating rapid reaction optimization. Furthermore, specialized techniques like 19F NMR can be employed to specifically probe the behavior of the fluorine atoms during a reaction, offering a unique window into the mechanistic details of fluorination and subsequent transformations.
| Spectroscopic Technique | Potential Application for this compound | Information Gained |
| Operando Raman Spectroscopy | Monitoring catalyst-substrate interactions during synthesis. | Identification of active species, reaction intermediates, and catalyst deactivation pathways. |
| Real-Time NMR Spectroscopy | In-situ monitoring of reaction kinetics in batch or flow synthesis. | Quantitative data on reactant conversion and product formation, identification of byproducts. |
| 19F NMR Spectroscopy | Probing the electronic environment of the fluorine atoms. | Mechanistic insights into fluorination reactions and electronic effects of fluorine substitution. |
Synergistic Application of Computational Chemistry for Predictive Design of Functional Materials
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting the properties of molecules and materials, thereby guiding experimental efforts. The synergy between computational modeling and experimental work is expected to accelerate the discovery of novel applications for this compound.
Predictive Design for OLEDs: Metal complexes of 8-hydroxyquinoline (B1678124) are well-known for their applications in Organic Light-Emitting Diodes (OLEDs). Computational modeling can be used to predict the electronic and photophysical properties of this compound and its metal complexes. By calculating parameters such as HOMO-LUMO energy levels, reorganization energies, and excited state properties, it is possible to screen for candidates with improved charge transport characteristics and tunable emission wavelengths for next-generation OLEDs.
Modeling of Sensor Properties: DFT calculations can elucidate the binding mechanisms of this compound with different analytes, such as metal ions. This allows for the predictive design of chemosensors with enhanced selectivity and sensitivity. By modeling the changes in electronic structure and spectroscopic properties upon analyte binding, researchers can rationally design probes with specific recognition capabilities.
| Computational Method | Target Application | Predicted Properties |
| DFT | OLED Materials | Ground-state geometry, HOMO-LUMO energies, charge distribution. |
| TD-DFT | OLED Materials, Fluorescent Probes | Absorption and emission spectra, excited-state energies, quantum yields. |
| Molecular Dynamics | Self-Assembled Systems | Aggregation behavior, morphology of supramolecular structures. |
Development of Complex Multicomponent Systems Utilizing Fluorinated 8-Quinolinols
The ability of 8-hydroxyquinoline derivatives to act as versatile ligands for a wide range of metal ions opens up opportunities for the construction of complex multicomponent systems with tailored properties. The introduction of fluorine atoms in this compound can influence the self-assembly and coordination behavior, leading to novel supramolecular architectures.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. The judicious choice of linkers is crucial for tuning the pore size, shape, and functionality of MOFs. The use of this compound as a linker in MOF synthesis could lead to materials with unique properties, such as enhanced stability or specific catalytic activity. The fluorine atoms could also influence the gas sorption and separation characteristics of the resulting frameworks.
Supramolecular Assemblies: The introduction of fluorine can significantly impact non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the self-assembly of molecules into supramolecular structures. Research into the self-assembly of this compound could lead to the formation of novel gels, liquid crystals, or other organized systems with interesting photophysical or electronic properties.
Expansion into New Frontier Materials Science Applications
The unique combination of the 8-quinolinol scaffold and fluorine substitution in this compound makes it a promising candidate for a range of frontier materials science applications beyond traditional uses.
Stimuli-Responsive Materials: These "smart" materials can change their properties in response to external stimuli such as pH, temperature, or light. The 8-hydroxyquinoline moiety is known to be pH-sensitive, and its coordination with metal ions can be reversible. This property, combined with the influence of fluorine on the electronic structure, could be exploited to develop novel stimuli-responsive polymers, hydrogels, or nanoparticles for applications in drug delivery, sensing, and soft robotics.
Advanced Electronic Materials: The electron-withdrawing nature of fluorine can significantly impact the electronic properties of organic molecules. This makes this compound an interesting building block for new organic electronic materials. Potential applications could include n-type semiconductors for organic field-effect transistors (OFETs), components of charge-transport layers in perovskite solar cells, or materials for advanced energy storage applications.
Design of Highly Selective and Sensitive Probes for Environmental Analysis and Industrial Process Monitoring
8-Hydroxyquinoline and its derivatives have been extensively studied as fluorescent chemosensors for the detection of metal ions. The introduction of fluorine atoms in this compound can enhance the photostability and quantum yield of the fluorophore, as well as modulate its binding affinity and selectivity for specific analytes.
Environmental Monitoring: There is a growing need for sensitive and selective methods for the detection of heavy metal ions and other pollutants in water and soil. Fluorescent probes based on this compound could be designed for the rapid and on-site detection of contaminants such as mercury, lead, or cadmium. The high sensitivity of fluorescence-based detection would allow for the monitoring of pollutants at very low concentrations.
Industrial Process Monitoring: Real-time monitoring of chemical processes is crucial for ensuring product quality, process efficiency, and safety. Fluorescent probes based on this compound could be integrated into online monitoring systems for industrial processes. For example, they could be used to monitor the concentration of specific metal ions in plating baths, industrial effluents, or pharmaceutical production streams.
| Analyte | Potential Application Area | Desired Probe Characteristics |
| Heavy Metal Ions (e.g., Hg2+, Pb2+, Cd2+) | Environmental Water Quality Monitoring | High selectivity, high sensitivity, rapid response, "turn-on" fluorescence. |
| Transition Metal Ions (e.g., Cu2+, Fe3+) | Industrial Process Control | Robustness under industrial conditions, reversibility, compatibility with flow systems. |
| Specific Organic Molecules | Chemical Synthesis Monitoring | Selective binding to target molecule, significant change in fluorescence upon binding. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


